9-(4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(4-Propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is an organic compound that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-propoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-Propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding xanthene derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of xanthene-1,8-dione derivatives.
Reduction: Formation of xanthene-1,8-diol derivatives.
Substitution: Formation of halogenated xanthene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticonvulsant agent, potentially useful in the treatment of epilepsy.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Xanthenes are used in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 9-(4-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione in biological systems involves its interaction with molecular targets such as ion channels or receptors. The propoxyphenyl group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole: Another compound with a propoxyphenyl group, known for its anticonvulsant properties.
4-(4-Propoxyphenyl)phenylboronic acid: Used in organic synthesis and material science.
Uniqueness
9-(4-Propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is unique due to its xanthene core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
9-(4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C22H24O4/c1-2-13-25-15-11-9-14(10-12-15)20-21-16(23)5-3-7-18(21)26-19-8-4-6-17(24)22(19)20/h9-12,20H,2-8,13H2,1H3 |
InChI Key |
PSWCPKSRIOPIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Origin of Product |
United States |
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